

# A Comparative Guide to the DFT-Calculated Properties of Divalent Metal Chromates

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## Compound of Interest

Compound Name: *Tin chromate*

Cat. No.: *B14674120*

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This guide offers a comparative analysis of the structural and electronic properties of several divalent metal chromates, including lead ( $\text{PbCrO}_4$ ), strontium ( $\text{SrCrO}_4$ ), and barium ( $\text{BaCrO}_4$ ), based on available Density Functional Theory (DFT) studies. While the primary focus of this guide was to include a comprehensive comparison with **tin chromate**, a thorough literature search did not yield specific DFT-calculated data for either tin(II) chromate ( $\text{SnCrO}_4$ ) or tin(IV) chromate ( $\text{Sn}(\text{CrO}_4)_2$ ). The information presented herein is compiled from various theoretical studies to provide a centralized resource for researchers in materials science and related fields.

## Data Presentation: Structural and Electronic Properties

The following tables summarize the key structural and electronic parameters of lead, strontium, and barium chromates as determined by DFT calculations. It is important to note that DFT-calculated band gaps can be underestimated compared to experimental values, and the specific functional and computational setup used in the cited studies can influence the results.

Table 1: Comparison of DFT-Calculated Structural Parameters for Divalent Metal Chromates

Compound	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)
Lead Chromate (PbCrO <sub>4</sub> )	Monoclinic	P2 <sub>1</sub> /n	~7.091	~7.398	~6.782	~102.51
Orthorhombic	Pnma	-	-	-	-	
Strontium Chromate (SrCrO <sub>4</sub> )	Monoclinic	P2 <sub>1</sub> /n	6.73 - 7.083	7.33 - 7.388	6.771 - 7.07	103.1 - 104
Barium Chromate (BaCrO <sub>4</sub> )	Orthorhombic	Pnma	9.113	5.528	7.336	90

Table 2: Comparison of DFT-Calculated Electronic Properties for Divalent Metal Chromates

Compound	DFT Functional (where specified)	Calculated Band Gap (eV)	Electronic Nature
Lead Chromate (PbCrO <sub>4</sub> )	SR-DFT / SOC-DFT	1.73 / 1.65 (indirect, monoclinic)	Semiconductor
SR-DFT / SOC-DFT	1.96 / 1.86 (orthorhombic)	Semiconductor	
PBE	1.88 (orthorhombic)	Semiconductor	
Strontium Chromate (SrCrO <sub>4</sub> )	Not Specified	3.2 - 3.5	Semiconductor
Barium Chromate (BaCrO <sub>4</sub> )	Not Specified	Data not available	Insulator/Semiconductor

Note on Zinc Chromate (ZnCrO<sub>4</sub>): While DFT studies on the related spinel compound Zinc Chromite (ZnCr<sub>2</sub>O<sub>4</sub>) are available, specific DFT data for simple zinc chromate (ZnCrO<sub>4</sub>)

regarding its lattice parameters and band gap were not prominently found in the literature search.

## Experimental and Computational Methodologies

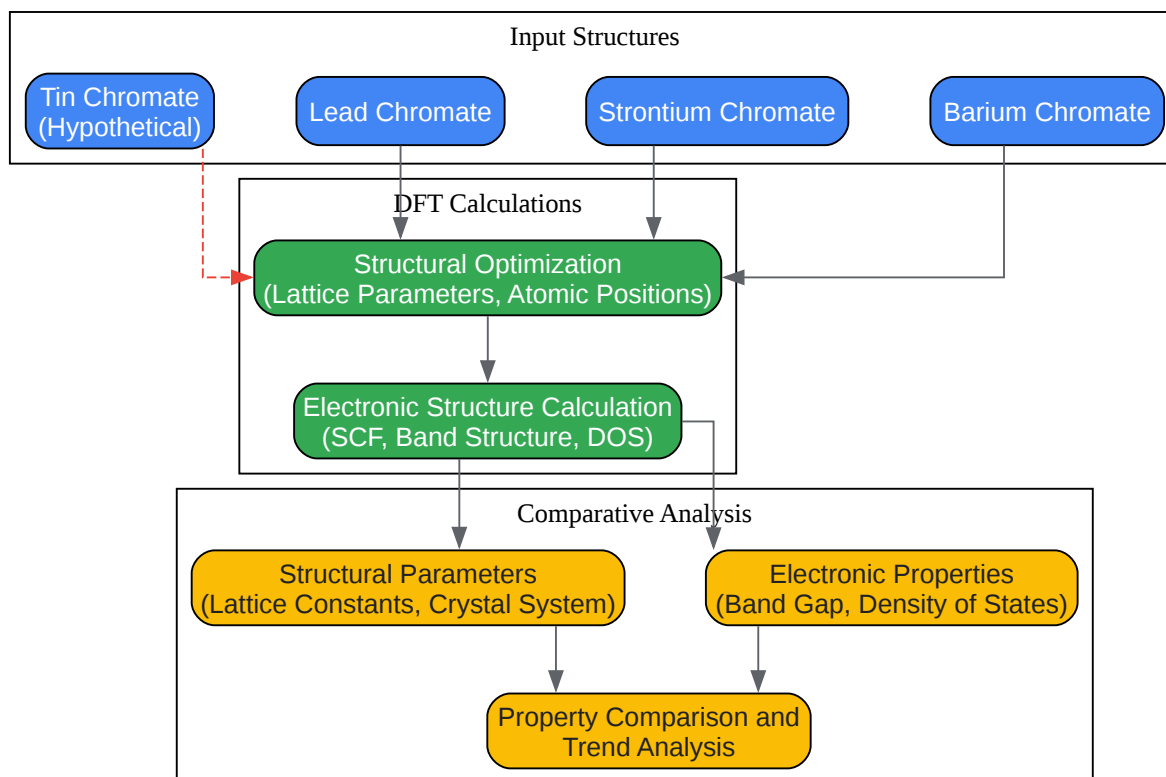
The data presented in this guide are derived from first-principles calculations based on Density Functional Theory. The general workflow for such a computational study is outlined below. The specific exchange-correlation functionals, basis sets, and software packages used can vary between studies, leading to slight differences in the reported values.

General DFT Calculation Protocol:

- **Crystal Structure Definition:** The initial crystal structure of the chromate compound, often based on experimental data (e.g., from X-ray diffraction), is used as the input.
- **Structural Optimization:** The lattice parameters and atomic positions are fully relaxed to find the minimum energy configuration. This is typically done by minimizing the forces on the atoms and the stress on the unit cell.
- **Electronic Structure Calculation:** Once the optimized geometry is obtained, a self-consistent field (SCF) calculation is performed to determine the ground-state electronic structure. This provides information about the electron density and the Kohn-Sham orbitals.
- **Property Calculation:** Post-SCF calculations are performed to determine properties of interest.
  - **Band Structure:** The electronic band structure is calculated along high-symmetry directions in the Brillouin zone to determine the band gap and whether it is direct or indirect.
  - **Density of States (DOS):** The DOS is calculated to understand the contribution of different atomic orbitals to the electronic states.

## Visualization of a Comparative DFT Workflow

The following diagram illustrates a typical workflow for a comparative DFT study of different metal chromate compounds.



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Caption: A flowchart of a comparative DFT study on metal chromates.

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